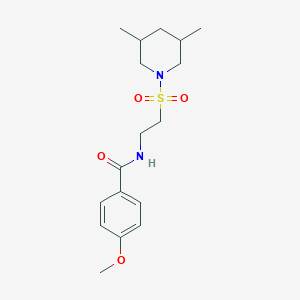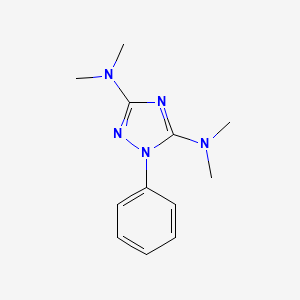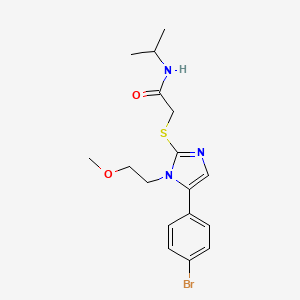![molecular formula C19H17N5O B2853745 1-(3,4-Dimethylphenyl)-5-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 841211-81-2](/img/structure/B2853745.png)
1-(3,4-Dimethylphenyl)-5-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethylphenyl)-5-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. This compound is commonly known as DPP4 and has been studied extensively for its biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of DPP4 is complex and involves multiple pathways. It has been found to inhibit the activity of dipeptidyl peptidase-4, which is responsible for the degradation of incretin hormones. This inhibition results in increased insulin secretion and decreased glucagon secretion, which helps to regulate blood glucose levels. DPP4 has also been found to modulate the activity of various enzymes and signaling pathways, which contributes to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
DPP4 has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cellular damage. Additionally, DPP4 has been found to improve insulin sensitivity, glucose tolerance, and lipid metabolism. It has also been shown to improve cognitive function and reduce the risk of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
DPP4 has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and easy to synthesize. Additionally, it has been extensively studied and has a well-established mechanism of action. However, there are also some limitations to its use. DPP4 has low solubility in water, which can make it difficult to use in certain experiments. It is also important to note that the effects of DPP4 can vary depending on the experimental conditions and the specific cell or tissue type being studied.
Future Directions
There are several future directions for research on DPP4. One area of interest is the development of new drugs and therapies based on the activity of DPP4. Additionally, further research is needed to fully understand the mechanism of action of DPP4 and its effects on various signaling pathways. There is also a need for more studies to investigate the potential of DPP4 in the treatment of neurodegenerative diseases and other conditions. Finally, research is needed to optimize the synthesis and formulation of DPP4 for use in various experimental settings.
Synthesis Methods
The synthesis of 1-(3,4-Dimethylphenyl)-5-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one is a complex process that involves several steps. The most commonly used method for synthesis is the reaction of 3,4-dimethylbenzaldehyde with pyridine-2-carbaldehyde in the presence of ammonium acetate and acetic anhydride. This reaction results in the formation of 1-(3,4-Dimethylphenyl)-5-(pyridin-2-ylmethyl)pyrazole, which is then subjected to cyclization with guanidine carbonate to yield 1-(3,4-Dimethylphenyl)-5-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one.
Scientific Research Applications
DPP4 has been extensively studied for its potential application in various fields of scientific research. It has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer properties. DPP4 has also shown promising results in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease. Additionally, it has been studied for its potential application in the development of new drugs and therapies.
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-5-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-13-6-7-16(9-14(13)2)24-18-17(10-22-24)19(25)23(12-21-18)11-15-5-3-4-8-20-15/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHVRZQSGJCABN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-5-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-fluorophenyl)thio)butanamide hydrochloride](/img/structure/B2853662.png)




![2-(3-chlorophenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2853668.png)
![6-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2853670.png)






![3-[(2-Fluorophenyl)methyl]-7-[(4-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2853683.png)